N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide
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Overview
Description
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide: is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide typically involves the reaction of 4-chloro-2-methylphenol with benzyl chloride to form the intermediate benzyl ether. This intermediate is then reacted with isopropylamine and acetic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenoxy positions, using reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzyme pathways involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(4-chloro-2-methylphenoxy)-N-methylacetamide
- N-benzyl-2-(4-chloro-2-methylphenoxy)-N-pyridin-2-ylacetamide
Uniqueness
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of both benzyl and isopropyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C19H22ClNO2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-benzyl-2-(4-chloro-2-methylphenoxy)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C19H22ClNO2/c1-14(2)21(12-16-7-5-4-6-8-16)19(22)13-23-18-10-9-17(20)11-15(18)3/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
IGHOLGWAXCGVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)N(CC2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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